5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde physical properties
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde physical properties
An In-depth Technical Guide on the Physical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
Introduction
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is a substituted heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, making its derivatives, such as this one, valuable intermediates in medicinal chemistry and drug discovery. The presence of an aldehyde functional group provides a reactive handle for a wide array of chemical transformations, including condensations, reductive aminations, and oxidations, allowing for the synthesis of diverse molecular libraries for biological screening. This guide provides a comprehensive overview of the known and predicted physical properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CAS No. 154927-04-5), along with detailed experimental protocols for their determination and characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of this compound's physicochemical profile.
Chemical Structure and Core Properties
The structural integrity and properties of a molecule are foundational to its application in research and development. The key identifiers and structural representation of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde are provided below.
Caption: Chemical structure of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1. It is important to note that the majority of the available data for this specific compound are computationally predicted and should be confirmed experimentally.
Table 1: Physicochemical Properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
| Property | Value | Source |
|---|---|---|
| CAS Number | 154927-04-5 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Physical State | Liquid (Predicted) | - |
| Boiling Point | 247.3 ± 28.0 °C at 760 mmHg (Predicted) | [1] |
| Melting Point | Not available | - |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |
| Flash Point | 103.4 ± 24.0 °C (Predicted) | [1] |
| Refractive Index | 1.530 (Predicted) | [1] |
| LogP | 0.73 (Predicted) |[1] |
Experimental Determination of Physical Properties
For novel or sparsely characterized compounds, experimental determination of physical properties is a critical step for validation and use in further applications. The following section details standard, reliable protocols for measuring key physical parameters.
Caption: General workflow for experimental property determination.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2] Impurities tend to depress and broaden the melting range.[1][2]
Principle: A small, powdered sample is heated at a controlled rate in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[3]
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary value.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.
-
Heating: Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[2]
-
Observation: Carefully observe the sample through the magnifying eyepiece.
-
Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample has melted into a clear liquid. The melting point is reported as the range T₁ - T₂.
Boiling Point Determination (Micro-Reflux Method)
For liquid samples, especially when only small quantities are available, the micro-reflux method provides an accurate boiling point measurement.[4]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In a micro-reflux setup, the thermometer bulb is positioned in the vapor phase above a gently boiling liquid, providing a stable and accurate reading of the boiling point.[4][5]
Protocol:
-
Apparatus Setup: Place approximately 0.5 mL of the liquid sample into a small test tube containing a magnetic stir bar.
-
Positioning: Clamp the test tube in a heating block on a hot plate stirrer. Suspend a thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[4]
-
Heating: Turn on the stirrer to ensure gentle, even heating. Gradually heat the block.
-
Observation: Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls. Adjust the heating so that this reflux ring is stable at the level of the thermometer bulb.[4]
-
Recording: Once the temperature reading on the thermometer stabilizes while the liquid is gently refluxing, record this value as the boiling point.
Solubility Determination
Understanding a compound's solubility in various solvents is crucial for reaction setup, purification (recrystallization), and formulation.[6][7] A systematic approach is often used, starting with common laboratory solvents of varying polarities.
Principle: The "like dissolves like" rule is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6][8] Solubility can be assessed qualitatively or quantitatively.
Qualitative Solubility Protocol:
-
Preparation: Add approximately 20-30 mg of the compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, dichloromethane, hexane) to the test tube.
-
Mixing: Agitate the mixture vigorously for 1-2 minutes.
-
Observation: Observe if the solid completely dissolves. If it does, the compound is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble" or "sparingly soluble."
-
pH Effects (for aqueous solubility): For compounds with acidic or basic functional groups, solubility in aqueous solutions can be pH-dependent.[7][9] Test solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if acidic or basic groups are present that can form more soluble salts.[10]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[11][12]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[13]
-
Data Processing: Process the raw data (Fourier transform, phase and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[14]
Expected Spectral Data (Predicted): Based on the structure and data from analogous compounds, the following signals are anticipated for 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde.
-
¹H NMR:
-
Aldehyde proton (-CHO): A singlet around δ 9.5-10.0 ppm.
-
Pyrazole ring proton (H-4): A singlet around δ 6.5-7.0 ppm.
-
N-methyl protons (-NCH₃): A singlet around δ 3.8-4.1 ppm.
-
Isopropyl methine proton (-CH(CH₃)₂): A septet around δ 3.0-3.5 ppm.
-
Isopropyl methyl protons (-CH(CH₃)₂): A doublet around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
-
Aldehyde carbonyl (C=O): δ 180-190 ppm.
-
Pyrazole C-5 (attached to isopropyl): δ 155-165 ppm.
-
Pyrazole C-3 (attached to aldehyde): δ 145-155 ppm.
-
Pyrazole C-4: δ 105-115 ppm.
-
N-methyl carbon (-NCH₃): δ 35-40 ppm.
-
Isopropyl methine carbon (-CH): δ 25-30 ppm.
-
Isopropyl methyl carbons (-CH₃): δ 20-25 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15][16]
Protocol:
-
Sample Preparation: As the compound is predicted to be a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two salt (NaCl or KBr) plates to create a thin film.
-
Background Scan: Run a background spectrum of the clean, empty sample compartment to subtract contributions from atmospheric CO₂ and water.[17]
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[17]
Expected Characteristic Absorption Bands:
-
~2970-2870 cm⁻¹: C-H stretching from the isopropyl and methyl groups.
-
~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde group (Fermi doublet).[13]
-
~1680-1700 cm⁻¹: Strong C=O stretching from the conjugated aldehyde.[13]
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its fragmentation patterns.[18][19]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[20]
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatography system (GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[21]
-
Data Analysis: Analyze the resulting mass spectrum.
Expected Mass Spectrum Data:
-
Molecular Ion Peak [M]⁺: For the molecular formula C₈H₁₂N₂O, the expected molecular ion peak will be at an m/z value corresponding to its monoisotopic mass (152.09).[1]
-
Major Fragments: Common fragmentation pathways for pyrazoles can include cleavage of the ring. A prominent fragment is often observed corresponding to the loss of the isopropyl group ([M-43]⁺).
Conclusion
This technical guide provides a detailed overview of the physical and spectroscopic properties of 5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. While experimentally verified data for this specific molecule is limited, the provided predicted values and comprehensive experimental protocols offer a robust framework for its handling, characterization, and application in a research setting. The methodologies described herein represent standard, validated procedures in organic chemistry that will enable researchers to confidently determine the necessary physical parameters and confirm the structural identity of this versatile synthetic intermediate.
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